3-Chloro-2-methyl-6-nitrobenzoic acid

Medicinal Chemistry ADME Physicochemical Property

3-Chloro-2-methyl-6-nitrobenzoic acid (86315-08-4) features three orthogonal functional groups (COOH, NO₂, Cl) in a unique ortho-arrangement, enabling regio-selective functionalization for kinase inhibitor and agrochemical SAR. Its balanced LogP (2.78) and TPSA (83.1 Ų) ensure drug-like properties. Unlike generic analogs, this specific substitution pattern is critical—non-halogenated or non-nitrated replacements introduce uncontrolled variables, invalidating SAR and compromising synthetic yields. Ensure research reproducibility by specifying the correct regioisomer.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 86315-08-4
Cat. No. B1612301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-6-nitrobenzoic acid
CAS86315-08-4
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyFHWPBBMYWHFORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methyl-6-nitrobenzoic Acid (CAS 86315-08-4): Key Intermediate for Precision Chemical Synthesis and Procurement


3-Chloro-2-methyl-6-nitrobenzoic acid (CAS 86315-08-4) is a polysubstituted aromatic carboxylic acid with a molecular formula of C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol . It is classified as a specialty building block, characterized by the unique ortho-arrangement of a chlorine atom, a methyl group, and a nitro group around the benzoic acid core. This specific substitution pattern renders it a critical intermediate for the synthesis of complex pharmaceuticals and agrochemicals [1]. Commercially, it is primarily offered for research and development purposes, with availability from specialized chemical suppliers in high-purity grades (e.g., 95-98%) .

Why Generic Substitution of 3-Chloro-2-methyl-6-nitrobenzoic Acid (CAS 86315-08-4) is Scientifically Inadvisable


Generic substitution among polysubstituted benzoic acid derivatives is scientifically inadvisable due to the profound impact of substituent position and identity on both chemical reactivity and ultimate biological function. Closely related analogs, such as 2-methyl-6-nitrobenzoic acid (lacking the chlorine) or 3-chloro-2-methylbenzoic acid (lacking the nitro group), exhibit fundamentally different physicochemical properties, including lipophilicity (LogP), electronic density distribution on the aromatic ring, and hydrogen-bonding capacity . These differences critically alter the compound's behavior as a synthetic intermediate, influencing reaction yields, regio-selectivity in subsequent transformations, and the binding affinity or pharmacokinetic profile of the final drug or agrochemical candidate [1]. Substituting a non-halogenated or non-nitrated analog introduces an uncontrolled variable, compromising the reproducibility and validity of research outcomes and invalidating the structure-activity relationship (SAR) established in the target synthetic route .

Quantitative Differentiation Guide for Procuring 3-Chloro-2-methyl-6-nitrobenzoic Acid (CAS 86315-08-4) over Analogs


Lipophilicity and Permeability Differentiation via LogP Analysis

The strategic combination of a lipophilic chlorine atom and a polar nitro group on the benzoic acid scaffold results in a balanced LogP value of 2.78 for 3-chloro-2-methyl-6-nitrobenzoic acid . This differentiates it from the non-chlorinated analog 2-methyl-6-nitrobenzoic acid, which has a lower LogP of 1.392, and the non-nitrated analog 3-chloro-2-methylbenzoic acid, which has a LogP of 2.4 [1]. The quantified difference in lipophilicity is directly relevant to the optimization of membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry ADME Physicochemical Property SAR

Topological Polar Surface Area (TPSA) and Molecular Weight as Selectivity Indicators

The compound possesses a Topological Polar Surface Area (TPSA) of 83.1 Ų , which, combined with its molecular weight of 215.59 g/mol , positions it within a favorable chemical space for fragment-based drug discovery and lead optimization. In contrast, the non-chlorinated analog 2-methyl-6-nitrobenzoic acid has a lower molecular weight of 181.15 g/mol but an identical TPSA of 83.1 Ų , while the non-nitrated analog 3-chloro-2-methylbenzoic acid has a TPSA of 37.3 Ų [1]. The higher TPSA relative to the non-nitrated analog indicates enhanced hydrogen-bonding capacity, which can be crucial for target engagement.

Medicinal Chemistry ADME Drug-likeness Physicochemical Property

Commercial Purity and Quality Assurance Standards

Reputable vendors offer 3-chloro-2-methyl-6-nitrobenzoic acid with a guaranteed minimum purity of 98% (NLT 98%) or 95% , supported by quality systems such as ISO certification . While purity data for all analogs is vendor-specific, the availability of this compound in high, analytically verified purity grades is a critical differentiator for procurement decisions. Using a compound of lower or unverified purity can introduce impurities that act as catalysts, inhibitors, or side-reactants, jeopardizing reaction outcomes and data integrity.

Quality Control Procurement Assay Reproducibility

Precision Application Scenarios for 3-Chloro-2-methyl-6-nitrobenzoic Acid (CAS 86315-08-4) in Research and Development


Pharmaceutical Intermediate for Kinase and Enzyme Inhibitor Synthesis

The balanced lipophilicity (LogP 2.78) and high purity (≥98%) of 3-chloro-2-methyl-6-nitrobenzoic acid make it an ideal building block for constructing drug candidates targeting kinase enzymes or other intracellular targets. Its substituent pattern allows for directed functionalization (e.g., reduction of the nitro group to an amine for amide coupling, or use of the chlorine in cross-coupling reactions) to explore structure-activity relationships (SAR) around a privileged scaffold [1].

Agrochemical Research: Development of Next-Generation Herbicides and Fungicides

Nitrobenzoic acid derivatives, including 2-methyl-6-nitrobenzoic acid, are known to possess herbicidal activity due to the anthranilic acid moiety . The specific substitution pattern of 3-chloro-2-methyl-6-nitrobenzoic acid offers a unique chemical handle for optimizing the potency, selectivity, and environmental fate profile of new agrochemical leads. Its use as an intermediate allows researchers to systematically vary the structure to identify candidates with improved field performance [2].

Chemical Biology Probe Development

The presence of three orthogonal functional groups (carboxylic acid, nitro, chloro) provides multiple avenues for conjugation to affinity tags, fluorophores, or biotin [1]. The compound's favorable TPSA (83.1 Ų) ensures that the resulting probes maintain adequate solubility. This makes it a valuable tool for target identification and validation studies in chemical biology.

Technical Documentation Hub

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